molecular formula C21H28N6O B3029209 N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide CAS No. 581076-65-5

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide

Cat. No.: B3029209
CAS No.: 581076-65-5
M. Wt: 380.5 g/mol
InChI Key: AJNIAMJOBVYWFM-UHFFFAOYSA-N
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Description

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide (CAS: 581076-65-5; molecular formula: C21H28N6O) is a benzamide derivative featuring a guanidino group at the 3-position of a 4-methylphenyl ring and a methylpiperazine moiety linked via a methylene group to the benzamide core. It is recognized as Imatinib Guanidine Impurity or Imatinib EP Impurity B, indicating its relevance in the quality control of the tyrosine kinase inhibitor Imatinib . The compound’s molecular weight (380.496 g/mol) and structural complexity make it a subject of interest in pharmaceutical research, particularly in impurity profiling and synthesis optimization.

Biological Activity

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, also known as TRC-G835725, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C21H30Cl2N6O
  • Molecular Weight : 453.41 g/mol
  • CAS Number : 581076-67-7
  • Purity : >95% (HPLC) .

The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:

  • Kappa Opioid Receptor Antagonism : Preliminary studies suggest that compounds with similar structures may act as selective kappa opioid receptor antagonists. This mechanism could be relevant for pain management and addiction treatment .
  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases associated with cancer progression, particularly in models of triple-negative breast cancer (TNBC). Its analogs have demonstrated significant inhibitory activity against the EGFR-L858R/T790M mutation, which is often resistant to conventional therapies .
  • Metalloproteinase Inhibition : The compound has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in tumor metastasis and angiogenesis .

Pharmacokinetics

Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg .
  • Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg, indicating a moderate clearance profile post intravenous administration .
  • Toxicity Profile : Toxicity studies in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • In studies involving MDA-MB-231 TNBC cells, the compound exhibited potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • The selectivity index was notably high when compared to non-cancerous cell lines, indicating potential for targeted cancer therapy.
  • Animal Models :
    • In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound effectively inhibited lung metastasis over a treatment period of 30 days .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
Kappa Opioid Receptor AntagonismPotential analgesic effects
Protein Kinase InhibitionTargeting EGFR mutations in cancer
Metalloproteinase InhibitionReducing tumor metastasis
Oral Bioavailability31.8%
Acute ToxicityNo toxicity at 2000 mg/kg

Scientific Research Applications

Pharmaceutical Research Applications

  • Cancer Therapeutics :
    • N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is primarily recognized as an impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Research has indicated that understanding impurities like this compound can enhance the safety and efficacy profiles of Imatinib formulations .
  • Biochemical Studies :
    • The compound is utilized in proteomics research to study protein interactions and signaling pathways. Its structural similarity to active pharmaceutical ingredients allows researchers to explore the effects of related compounds on cellular mechanisms, particularly those involving tyrosine kinases .
  • Drug Development :
    • Investigating impurities such as this compound can provide insights into drug stability and degradation pathways. This knowledge is crucial for developing robust pharmaceutical formulations that maintain therapeutic efficacy over time .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods used to quantify impurities in pharmaceutical products. Its characterization helps ensure compliance with regulatory standards for drug purity and quality control .

Case Study 1: Impurity Profiling in Imatinib Formulations

A study highlighted the importance of monitoring impurities like this compound during the manufacturing process of Imatinib. Researchers employed advanced chromatographic techniques to analyze the impurity levels, correlating them with potential impacts on patient safety and drug effectiveness .

Case Study 2: Mechanistic Studies in Cancer Research

In another investigation, researchers utilized this compound to study its interaction with specific tyrosine kinases involved in cancer progression. The findings suggested that even minor impurities could influence the pharmacodynamics of major therapeutic agents, emphasizing the need for thorough impurity assessment in drug development .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and N-(3-guanidino-4-methylphenyl)amine derivatives. This reaction is critical for understanding degradation pathways and impurity formation during synthesis.

Reaction Conditions Reagents Products Yield/Notes
Cold aqueous HCl (0–5°C)Water, HCl4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid + guanidine derivativeHigh degradation rate above 10°C
Basic aqueous NaOH (pH 9–10)NaOHDeprotonated intermediatesControlled by pH adjustment

Key findings:

  • Hydrolysis is minimized by maintaining temperatures below 10°C during synthesis .

  • The reaction is monitored via HPLC to track the disappearance of starting materials .

Nucleophilic Substitution at Piperazine Methyl Group

The piperazine moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

Reaction Conditions Reagents Products Yield/Notes
DMF, 80°C, K₂CO₃4-Chloromethylbenzoyl chloride4-[(4-Methylpiperazin-1-yl)methyl]benzamide9% yield after SCX purification
Chloroform, refluxN-(5-Amino-2-methylphenyl) reagentImatinib hydrochlorideRequires 1.5–2 mole equivalents

Key findings:

  • Excess acyl chloride (1.25–2.25 equivalents) improves yield due to competitive hydrolysis .

  • Solvent choice (e.g., DMF vs. chloroform) impacts reaction efficiency .

Reduction of Nitro Precursors

The compound is synthesized via reduction of nitro intermediates, often using catalytic hydrogenation or hydrazine.

Reaction Conditions Reagents Products Yield/Notes
Raney Ni, H₂ (60 psi), MeOHN-(5-Nitro-2-methylphenyl) precursorN-(5-Amino-2-methylphenyl) derivative45-hour reaction time
Hydrazine hydrate, MeOHNitro compoundAminated product + azo/azoxy byproductsRequires strict temp control

Key findings:

  • Hydrazine reductions produce azo/azoxy byproducts, necessitating careful purification .

  • Raney nickel hydrogenation avoids byproducts but requires prolonged reaction times .

Condensation Reactions

The guanidine group facilitates condensation with carbonyl-containing compounds, forming heterocyclic structures.

Reaction Conditions Reagents Products Yield/Notes
n-Butanol, 150°C, 5 hours3-Amino-1-pyridin-3-yl-propenoneImatinib baseHigh-purity product
Pd catalyst, xylene, Ar atmosphere4-(3-Pyridinyl)-2-pyrimidineamineCoupled imatinib intermediateRequires inert conditions

Key findings:

  • Palladium-catalyzed couplings achieve high selectivity but require anhydrous conditions .

  • Solvent choice (n-butanol vs. xylene) influences reaction kinetics .

pH-Dependent Crystallization

The compound’s solubility is pH-dependent, enabling purification via crystallization.

pH Range Solubility Application
8–12Low solubility in waterCrude product isolation
9–10Optimal precipitationHigh-purity imatinib base crystallization

Key findings:

  • Adjusting pH to 9–10 with NaOH maximizes yield and purity .

  • Celite filtration removes insoluble impurities post-reaction .

Thermal Stability and Degradation

Thermal stress tests reveal decomposition pathways under elevated temperatures.

Conditions Degradation Products Analytical Method
150°C, 5 hours (n-butanol)Imatinib-related impurities (e.g., desmethyl analogs)HPLC, NMR

Key findings:

  • Prolonged heating in polar solvents accelerates decomposition .

  • Degradation products include N-desmethyl analogs and oxidized species .

Interaction with Metal Catalysts

The compound participates in metal-catalyzed cross-coupling reactions.

Catalyst Reagents Products Yield
Pd₂(dba)₃XantPhos, NaOt-BuBiaryl intermediates30–40%
K₂CO₃Aryl halidesFunctionalized benzamide derivativesModerate

Key findings:

  • Palladium catalysts enable Suzuki-Miyaura-type couplings for structural diversification .

  • Ligand choice (e.g., XantPhos) critically impacts reaction efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling reagents (e.g., HBTU, BOP) in aprotic solvents like THF or DMF. For example, guanidino and piperazine moieties are introduced via nucleophilic substitution or reductive amination. Intermediate purification often employs silica gel column chromatography with gradients of chloroform:methanol (3:1 v/v) . Final products are crystallized using ether or ethanol, with yields ranging from 45–85% depending on reaction conditions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying regiochemistry, particularly for distinguishing piperazine and benzamide protons. Mass spectrometry (LC-MS/ESI-MS) confirms molecular weight (e.g., observed m/z 493.6 for related derivatives) . High-resolution mass spectrometry (HRMS) and elemental analysis validate purity (>98%) .

Q. How is the solubility of this compound optimized for in vitro assays?

  • Methodological Answer : Solubility is enhanced using polar aprotic solvents (DMF, DMSO) or co-solvents like acetonitrile. For biological testing, stock solutions are prepared in DMSO (10 mM) and diluted in assay buffers (e.g., PBS) to maintain <0.1% DMSO, avoiding precipitation .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported enzyme inhibition data for this compound?

  • Methodological Answer : Contradictory inhibition results (e.g., PARP-1 vs. HDAC activity) may arise from assay conditions (pH, cofactors) or compound stability. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) and monitor degradation via HPLC . Adjust buffer ionic strength or include stabilizing agents (e.g., BSA) to mitigate false negatives .

Q. How does the methylpiperazine moiety influence binding affinity in molecular docking studies?

  • Methodological Answer : The methylpiperazine group enhances solubility and forms hydrogen bonds with target residues (e.g., PARP-1’s catalytic domain). Docking simulations (AutoDock Vina, Schrödinger) show that N-methylation reduces steric hindrance, improving binding scores (ΔG < −8 kcal/mol) . Comparative studies with des-methyl analogs confirm a 3–5-fold drop in affinity .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral intermediates (e.g., S-configuration in piperazine derivatives) require asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and optimize reaction temperature (−20°C to 25°C) to suppress racemization .

Q. How do structural modifications impact pharmacokinetic properties like metabolic stability?

  • Methodological Answer : Introducing trifluoromethyl groups (e.g., at the benzamide position) increases metabolic stability by reducing CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) show a 2.5-fold increase in half-life (t₁/₂ > 60 min) compared to non-fluorinated analogs .

Q. Data Analysis and Validation

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Cross-validate using clonogenic assays vs. MTT tests, as differences in metabolic activity (e.g., mitochondrial vs. lysosomal) can skew results. Normalize data to cell count (Hoechst staining) and control for batch-specific variations in cell passage number .

Q. What computational tools predict off-target interactions for this compound?

  • Methodological Answer : Use SwissTargetPrediction or SEAware to identify off-target kinases or GPCRs. Validate predictions via kinome-wide profiling (Eurofins KinaseProfiler) and SPR binding assays. For example, piperazine derivatives show off-target activity at 5-HT2A receptors (Ki < 100 nM) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

  • Methylpiperazine moiety: Contributes to solubility and conformational flexibility. Methylene linker: Balances steric effects between aromatic and piperazine groups.

Compound 4a ()

  • Structure : Contains a bulky piperazine group connected via a methylene linker.
  • Key Differences: The N-methylpiperazine in 4a forms carbon-hydrogen bonds with residues (Ile360, His361, Asp381) in protein targets, stabilizing interactions . Lacks the guanidino group, reducing its hydrogen-bonding capacity compared to the target compound.

Imatinib Meta-methyl-piperazine Impurity ()

  • Structure: Features a pyridinyl-pyrimidinyl group instead of guanidino.
  • Key Differences: The pyridinyl-pyrimidinyl moiety enhances kinase inhibitory activity, a property critical to Imatinib’s therapeutic effect . Lower molecular weight due to absence of the guanidino substituent.

Physicochemical and Stability Properties

Crystalline β-Form ()

  • Structure: 4-(4-Methylpiperazine-1-yl-methyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidin-2-ylamino)phenyl]benzamide.
  • Key Properties: Non-hygroscopic crystalline form stable at 25°C and 93% relative humidity. Melting point: 217°C (differential scanning calorimetry) .

Salt Forms ()

  • Examples : Tartrate, succinate, and malonate salts of similar benzamide derivatives.
  • Advantages : Improved solubility and bioavailability compared to freebase forms.

Piperazine-Based Derivatives ()

  • Method: Refluxing N-methylpiperazine with 4-chloronitrobenzene in methanol.
  • Key Step : Recrystallization for purity enhancement.
  • Comparison : Highlights the importance of linker groups (e.g., methylene vs. ethylene) in reaction efficiency .

Inhibitory Effects ()

  • Compound 4a : Demonstrated inhibitory activity via stable piperazine-protein interactions (docking energy: Table 7) .
  • Target Compound: No direct activity data provided, but its guanidino group may target arginine-binding domains in kinases.

HDAC8 Inhibition ()

  • Triazole-Based Derivatives : Docking scores (-6.77 to -8.54 kcal/mol) suggest moderate histone deacetylase (HDAC) inhibition.
  • Comparison: The target compound’s guanidino group could offer unique binding modes compared to triazole-based inhibitors .

Properties

IUPAC Name

N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIAMJOBVYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121965
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581076-65-5
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581076-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide

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